molecular formula C16H19ClFNO3S B2899249 Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034407-71-9

Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Cat. No. B2899249
CAS RN: 2034407-71-9
M. Wt: 359.84
InChI Key: OURPOQQDJRCPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a chloro-fluoro phenyl group, a propanoyl group, and a thioacetate group.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives play a crucial role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections .

Antiviral Applications

Indole derivatives, which can be synthesized using Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate, have shown promise as antiviral agents. They have been reported to exhibit inhibitory activity against influenza A and other viruses, making them valuable in the development of new antiviral drugs .

Anti-inflammatory and Anticancer Properties

The biological potential of indole derivatives extends to anti-inflammatory and anticancer activities. By serving as a precursor in the synthesis of these derivatives, the compound can contribute to the creation of new treatments for inflammation and cancer .

Antimicrobial and Antitubercular Effects

Indole derivatives also possess antimicrobial and antitubercular properties. The compound can be used to synthesize derivatives that combat a broad range of bacterial infections, including tuberculosis .

Antidiabetic and Antimalarial Uses

The compound’s role in synthesizing indole derivatives that exhibit antidiabetic and antimalarial activities cannot be overstated. These derivatives are crucial in the ongoing fight against diabetes and malaria, offering potential for new therapeutic agents .

Neuroprotective and Cognitive Enhancing Effects

Finally, indole derivatives have been associated with neuroprotective and cognitive-enhancing effects. The compound can be instrumental in synthesizing derivatives that protect neural tissue and improve cognitive function, which is particularly relevant in the context of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources. It would depend on the specific application of the compound. For instance, if the compound is used as a drug, its mechanism of action would depend on its interactions with biological targets .

properties

IUPAC Name

methyl 2-[1-[3-(4-chloro-3-fluorophenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFNO3S/c1-22-16(21)10-23-12-6-7-19(9-12)15(20)5-3-11-2-4-13(17)14(18)8-11/h2,4,8,12H,3,5-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURPOQQDJRCPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

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